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A Technical Guide to Carbomer 934 Powder Particle Size Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the particle size analysis of **Carbomer 934** powder, a critical parameter influencing its performance in pharmaceutical and cosmetic formulations. This document outlines the fundamental particle characteristics, details established analytical methodologies, and presents available data to assist in research, development, and quality control.

Core Properties of Carbomer 934 Particles

Carbomer 934 is a high molecular weight polymer of acrylic acid, appearing as a white, fluffy, and hygroscopic powder. Its particle size characteristics are complex due to its hierarchical structure. The fundamental units are primary particles that agglomerate to form larger, flocculated particles.

- Primary Particles: These are the basic, individual polymer particles, which are typically around 0.2 μ m in diameter.[1][2][3]
- Flocculated Powder Particles: In its dry powder form, the primary particles of **Carbomer 934** tend to clump together through electrostatic forces and mechanical entanglement, forming larger agglomerates or flocculated particles.[4] The average diameter of these flocculated particles generally ranges from 2 to 7 μm.[1][2][3]



 Granular Grades: Specialized granular forms of carbomers are also available, which have a much larger particle size, in the range of 180-425 μm.[1]

The particle size distribution of **Carbomer 934** is a crucial attribute as it can significantly impact its dissolution rate, swelling properties, and ultimately, the viscosity and stability of the final gel or suspension.[5][6]

Quantitative Particle Size Data

The following table summarizes the known particle size ranges for **Carbomer 934**. It is important to note that specific D-values (D10, D50, D90) are highly dependent on the manufacturing process and the specific analytical method and dispersion conditions used.

Particle Type	Analytical Method	D10	D50 (Median)	D90	Particle Size Range (µm)	Source
Primary Particles	Microscopy /Light Scattering	-	-	-	~0.2	[1][2][3]
Flocculated Powder	Light Scattering	-	-	-	2 - 7	[1][2][3]
Granular Grade	Sieving/Lig ht Scattering	-	-	-	180 - 425	[1]

D-values (D10, D50, D90) represent the particle diameter below which 10%, 50%, and 90% of the sample volume lies, respectively.

Experimental Protocols for Particle Size Analysis

The two primary methods for determining the particle size distribution of **Carbomer 934** powder are laser diffraction and analytical sieving. The choice of method depends on the expected particle size range and the desired level of detail.



Laser Diffraction

Laser diffraction is a widely used technique for particle size analysis, offering rapid and reproducible measurements across a broad size range.[7][8] Instruments such as the Malvern Mastersizer or Sympatec HELOS are commonly employed.[4][8][9][10][11][12][13][14]

Principle: This method is based on the principle that particles scatter light at an angle that is inversely proportional to their size.[7] A laser beam is passed through a dispersed sample of the powder, and the scattered light is measured by a series of detectors at different angles. A mathematical model, typically based on Mie or Fraunhofer theory, is then used to calculate the particle size distribution that would produce the observed scattering pattern.[15]

Detailed Methodology (Dry Powder Dispersion):

- Instrument Preparation:
 - Ensure the laser diffraction instrument and the dry powder dispersion unit (e.g., Malvern Aero S, Sympatec RODOS) are clean and calibrated according to the manufacturer's specifications.
 - Perform a background measurement to account for any scattering from the optical system.
- Sample Preparation:
 - Ensure the Carbomer 934 powder sample is representative of the batch by using appropriate sampling techniques.
 - The powder should be free-flowing. Due to its hygroscopic nature, it is crucial to handle the sample in a controlled environment to prevent moisture absorption, which can lead to agglomeration.
- Dispersion:
 - Carefully add a small, representative amount of the Carbomer 934 powder to the dispersion unit's sample tray.
 - The dry powder dispenser uses a stream of compressed air to disperse the agglomerates into individual particles as they are transported into the measurement zone.



The dispersion pressure is a critical parameter that needs to be optimized. A pressure that
is too low will result in incomplete de-agglomeration, leading to an overestimation of the
particle size. Conversely, a pressure that is too high may cause particle fracture, leading to
an underestimation. A pressure titration study is recommended to find the optimal
dispersion energy.

Measurement:

- Initiate the measurement sequence. The instrument will automatically feed the dispersed sample through the laser beam and record the scattering pattern.
- Measurements are typically taken over a period of 5 to 15 seconds to ensure a representative sample is analyzed.
- Multiple measurements (typically 3-5) should be performed for each sample to assess the reproducibility of the results.

• Data Analysis:

- The software calculates the particle size distribution based on the selected optical model (Fraunhofer theory is often suitable for these particle sizes).
- The results are typically presented as a volume-based distribution, with key parameters such as the D10, D50, and D90 values reported.

Analytical Sieving

Analytical sieving is a traditional and straightforward method for particle size analysis, particularly suitable for coarser, granular grades of **Carbomer 934**.

Principle: This technique separates a powder sample into different size fractions by passing it through a stack of sieves with progressively smaller mesh openings.

Detailed Methodology:

Sieve Preparation:



- Select a set of calibrated test sieves with mesh sizes appropriate for the expected particle size range of the Carbomer 934 powder.
- Clean and dry the sieves thoroughly before use.
- Tare each sieve and the collecting pan to the nearest 0.1 g.

Sample Preparation:

 Accurately weigh a representative sample of the Carbomer 934 powder (typically at least 25 g is required for good reproducibility).[16]

Sieving Process:

- Assemble the sieves in a stack with the coarsest mesh at the top and the finest at the bottom, with the collecting pan placed underneath.
- Place the weighed Carbomer 934 sample onto the top sieve and secure the lid.
- Place the sieve stack in a mechanical sieve shaker.
- Agitate the stack for a predetermined amount of time (e.g., 5-10 minutes). The duration and amplitude of shaking should be standardized to ensure reproducible results.

Endpoint Determination:

- After the initial shaking period, carefully remove the sieve stack.
- Weigh each sieve and the pan to determine the mass of powder retained on each sieve and in the pan.
- To ensure that sieving is complete, reassemble the stack and shake for an additional short period (e.g., 1-2 minutes).
- Reweigh each sieve. The endpoint is reached when the weight of material passing through each sieve in the additional shaking period is less than a specified percentage (e.g., 0.5-1.0%) of the fraction previously retained on that sieve.

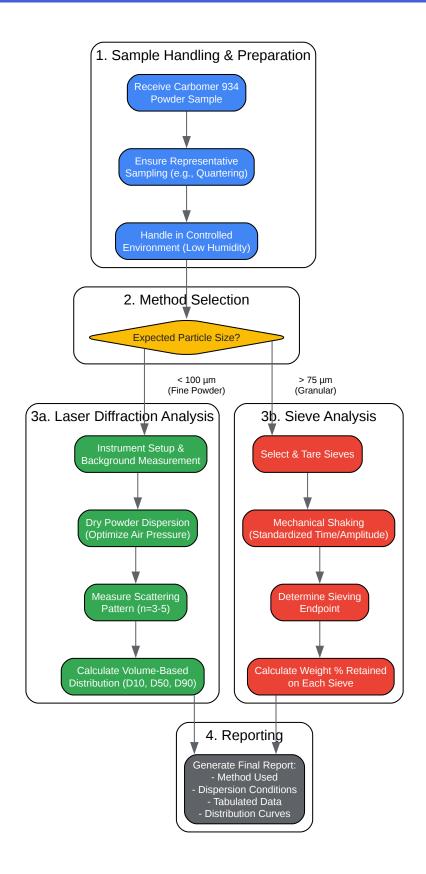


- Data Analysis:
 - Calculate the weight percentage of powder retained on each sieve.
 - The results can be presented in a table or as a histogram showing the particle size distribution by weight.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the particle size analysis of **Carbomer 934** powder, from sample reception to final data reporting.





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Caption: Workflow for Carbomer 934 powder particle size analysis.



Conclusion

The particle size analysis of **Carbomer 934** powder is essential for ensuring consistent product quality and performance. While primary particles are in the sub-micron range, the effective particle size in the dry powder form is that of the larger, 2-7 µm flocculates. For routine analysis of the fine powder, laser diffraction with optimized dry powder dispersion is the method of choice, providing detailed and reproducible results. For granular grades, analytical sieving offers a reliable and straightforward alternative. Adherence to detailed and standardized experimental protocols is critical for obtaining accurate and comparable data, which is fundamental for researchers, scientists, and drug development professionals working with this versatile polymer.

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